molecular formula C16H24 B8767844 1,2,3,4-Tetrahydro-1,1,2,4,4,7-hexamethylnaphthalene CAS No. 2084-69-7

1,2,3,4-Tetrahydro-1,1,2,4,4,7-hexamethylnaphthalene

Cat. No.: B8767844
CAS No.: 2084-69-7
M. Wt: 216.36 g/mol
InChI Key: JIVANURAWUCQIG-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1,1,2,4,4,7-hexamethylnaphthalene is an organic compound with the molecular formula C16H24. It is a derivative of naphthalene, characterized by the presence of six methyl groups and partial hydrogenation of the naphthalene ring system. This compound is known for its unique structural features and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1,1,2,4,4,7-hexamethylnaphthalene can be synthesized through several methods. One common approach involves the hydrogenation of 1,2,3,4-tetrahydronaphthalene in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to achieve the desired hydrogenation.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of naphthalene derivatives. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydro-1,1,

Properties

CAS No.

2084-69-7

Molecular Formula

C16H24

Molecular Weight

216.36 g/mol

IUPAC Name

1,1,2,4,4,7-hexamethyl-2,3-dihydronaphthalene

InChI

InChI=1S/C16H24/c1-11-7-8-13-14(9-11)16(5,6)12(2)10-15(13,3)4/h7-9,12H,10H2,1-6H3

InChI Key

JIVANURAWUCQIG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C(C1(C)C)C=C(C=C2)C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

p-cymene is reacted with t-butylchloride, neohexene and a mixture of aluminium chloride and triethylaluminium to form 1,1,3,4,4,6-hexamethyl tetralin by the general process described in U.S. Pat. No. 3,856,875 or Japanese 79125647 but modified by cooling the reaction mixture by including dichloromethane in it and refluxing this from the mixture at about 20 mm Hg, thereby maintaining a reaction temperature of about -15° C.
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Synthesis routes and methods II

Procedure details

The starting material 1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (HMT) is prepared by substantially following the procedures of Frank, U.S. Pat. No. 4,877,913. Specifically, a 100 ml, four-necked, round bottom flask is charged with cyclohexane (7.17 g) and anhydrous aluminum chloride (1.004 g), and cooled to about 16° C. A 60 ml addition funnel is charged with para-cymene (39.87 g), diisobutylene-2 (8.34 g), and neohexene (6.25 g) and connected to the flask. The funnel mixture is added to the flask over a period of about one hour and the flask mixture stirred 30 minutes following addition, while maintaining the temperature at about 16° C. The reaction is then quenched with deionized water (15 ml), and the organic phase separated and washed with, in order, 5% HCl, 10% Na2CO3, and 50% brine. The aqueous layers are then dried over K2CO3, filtered, and evaporated to yield a crude product containing HMT.
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